
4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid, commonly referred to as TFA, is an important reagent used in a variety of synthetic, biochemical, and analytical applications. TFA is a water-soluble, colorless, and odorless liquid that is miscible with most organic solvents. It is a strong acid and is often used as a catalyst for a variety of reactions. It has a wide range of uses in the laboratory, from synthesis of organic compounds to the purification of proteins.
Applications De Recherche Scientifique
TFA is a versatile reagent that has a wide range of uses in scientific research. It is commonly used as a solvent for a variety of organic reactions, as a catalyst for a variety of organic transformations, and as a reagent for the purification of proteins. It is also used in the synthesis of peptides and other organic compounds.
Mécanisme D'action
TFA is a strong acid and is often used as a catalyst for a variety of reactions. It is believed to act as a proton donor, donating a proton to the substrate molecule and thus facilitating the reaction. It is also believed to act as a nucleophile, attacking the substrate molecule and thus promoting the reaction.
Biochemical and Physiological Effects
TFA has a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the activity of other proteins, such as transcription factors and cell-surface receptors. It has also been shown to affect the structure and function of proteins, as well as to affect the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
TFA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of TFA is its ability to act as a catalyst for a variety of reactions. It is also a water-soluble, colorless, and odorless liquid that is miscible with most organic solvents. However, it is a strong acid and can be corrosive and toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for research involving TFA. One potential direction is the development of new catalysts for organic reactions that are more efficient and less toxic than TFA. Another potential direction is the development of new methods for the purification of proteins. Additionally, research into the biochemical and physiological effects of TFA could lead to the development of new drugs and therapies. Finally, research into the mechanism of action of TFA could lead to a better understanding of the role of strong acids in organic chemistry.
Méthodes De Synthèse
TFA is typically synthesized in a two-step process. The first step involves the reaction of trifluoroacetic anhydride (TFA anhydride) with a base, such as sodium hydroxide, to form trifluoroacetic acid (TFA). The second step involves the reaction of TFA with an amine, such as 1-methanesulfonamide, to form 4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid. The reaction is typically carried out at room temperature and is often catalyzed by a base, such as pyridine.
Propriétés
IUPAC Name |
4-amino-1-methylsulfanylbutan-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS.C2HF3O2/c1-8-4-5(7)2-3-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHNMCUTOALKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)
![rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6609120.png)

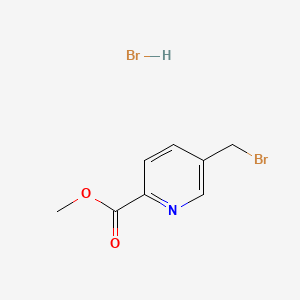

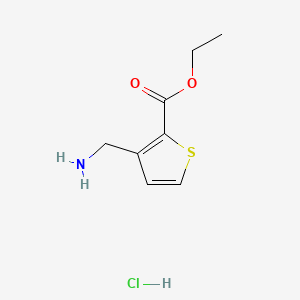
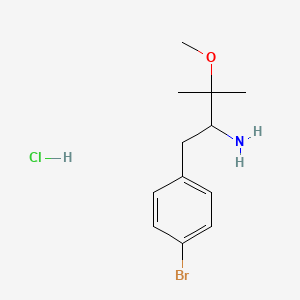
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
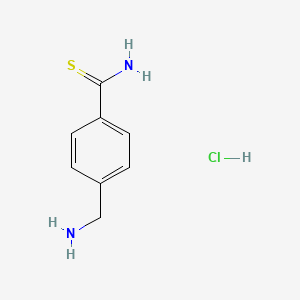
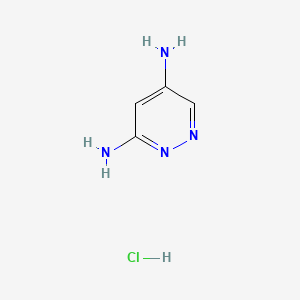
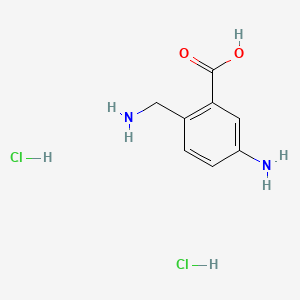
![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
